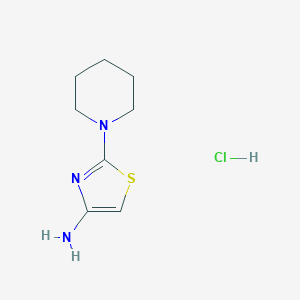

2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride

Übersicht

Beschreibung

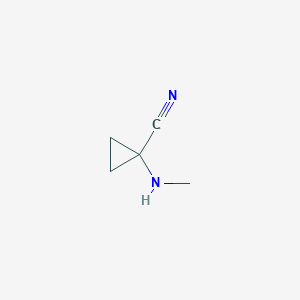

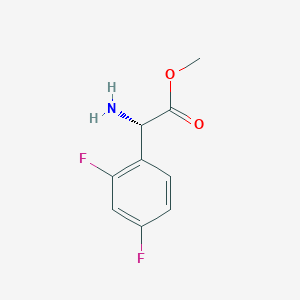

2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride (2PT-HCl) is a synthetic compound that has been studied for its potential uses in various scientific research applications. It is a derivative of the piperidine family of compounds, and it has a molecular weight of 197.63 g/mol. 2PT-HCl has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

DNA Minor Groove Binding and Hoechst Analogues Hoechst 33258 and its analogues, which share structural similarities with "2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride," exhibit strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are utilized in various biological applications, including chromosome and nuclear staining, and have implications in drug design due to their potential as radioprotectors and topoisomerase inhibitors. This emphasizes the significance of structurally similar compounds in understanding DNA interactions and designing therapeutic agents (Issar & Kakkar, 2013).

Dipeptidyl Peptidase IV Inhibitors and Type 2 Diabetes Mellitus The review on dipeptidyl peptidase IV (DPP IV) inhibitors highlights the role of compounds like "this compound" in treating type 2 diabetes mellitus by inhibiting the degradation of incretin hormones. This class of inhibitors showcases the therapeutic targeting of DPP IV for enhancing insulin secretion, demonstrating the utility of specific inhibitors in managing diabetes through modulation of the incretin pathway (Mendieta, Tarragó, & Giralt, 2011).

C-N Bond Forming Cross-Coupling Reactions Research on recyclable copper catalyst systems for C-N bond-forming reactions indicates the importance of compounds including "this compound" in synthesizing complex organic molecules. These methodologies are pivotal in organic synthesis, highlighting the role of such compounds in facilitating sustainable and efficient chemical transformations (Kantam et al., 2013).

Wirkmechanismus

Target of Action

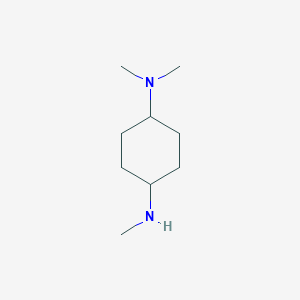

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used in the treatment of various conditions, including parkinsonism .

Mode of Action

It’s worth noting that piperidine derivatives, such as biperiden, act as muscarinic receptor antagonists . They restore the balance in the corpus striatum by competitively antagonizing acetylcholine at cholinergic receptors .

Biochemical Pathways

Piperidine derivatives have been found to influence various signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .

Result of Action

Piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Eigenschaften

IUPAC Name |

2-piperidin-1-yl-1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S.ClH/c9-7-6-12-8(10-7)11-4-2-1-3-5-11;/h6H,1-5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDPYCMVIDDWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CS2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170492-31-6 | |

| Record name | 4-Thiazolamine, 2-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170492-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B3245571.png)

amino}-2-phenylacetic acid](/img/structure/B3245605.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-ethoxybenzenesulfonamide](/img/structure/B3245622.png)

![N6-[(5-Bromothien-2-yl)methyl]adenosine](/img/structure/B3245655.png)